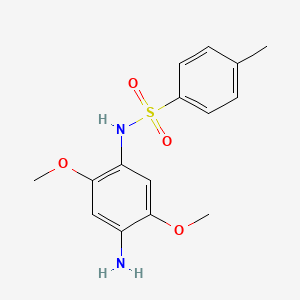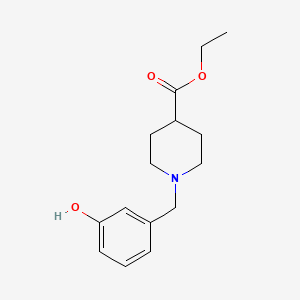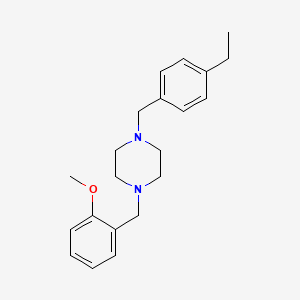
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one, also known as EMD 57033, is a synthetic compound that belongs to the family of chromone derivatives. This compound has gained significant interest among researchers due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in inflammation and angiogenesis. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has been found to inhibit the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033. One possible direction is to investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 is a synthetic compound with potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been shown to inhibit the growth of various cancer cells. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Métodos De Síntesis
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 can be synthesized by reacting 4-morpholinylmethyl-2H-chromen-2-one with ethylamine and then subjecting the resulting compound to a series of chemical reactions. The final product is a white crystalline solid with a molecular weight of 368.48 g/mol.
Aplicaciones Científicas De Investigación
7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 7-(ethylamino)-4,6-dimethyl-3-(4-morpholinylmethyl)-2H-chromen-2-one 57033 has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
7-(ethylamino)-4,6-dimethyl-3-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-19-16-10-17-14(9-12(16)2)13(3)15(18(21)23-17)11-20-5-7-22-8-6-20/h9-10,19H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJJVFRKUDWIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C(C(=O)O2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)

![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane](/img/structure/B5793358.png)

![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)



